Dihydroisomorphine is synthesized from hydromorphone, which itself is a derivative of morphine. The compound belongs to the class of opioids, specifically categorized as a morphinan derivative. Its structure includes modifications that enhance its pharmacological properties compared to its parent compounds .
The synthesis of dihydroisomorphine typically involves the reduction of hydromorphone. Various methods have been explored for this transformation:
These synthetic routes are critical for producing dihydroisomorphine in a laboratory setting, allowing for further studies into its pharmacological properties and potential applications.
Dihydroisomorphine has a molecular formula of C17H21NO3, with a molecular weight of approximately 287.36 g/mol. Its structure features:
The stereochemistry of dihydroisomorphine is also significant; it possesses chiral centers that influence its interaction with opioid receptors, affecting its potency and efficacy as an analgesic .
Dihydroisomorphine participates in various chemical reactions typical for opioids:
Understanding these reactions is crucial for predicting how dihydroisomorphine behaves in biological systems and how it can be optimized for therapeutic use.
The mechanism of action for dihydroisomorphine involves binding to mu-opioid receptors in the central nervous system. This interaction leads to:
Research indicates that dihydroisomorphine exhibits similar potency to other opioids like morphine and hydromorphone but may have different side effect profiles due to its unique structural modifications .
Dihydroisomorphine exhibits several notable physical and chemical properties:
These properties are critical for developing effective dosage forms and ensuring consistent therapeutic outcomes.
Dihydroisomorphine has potential applications primarily in pain management:
Ongoing research aims to elucidate further its pharmacological effects and potential advantages over existing opioid medications .
Dihydroisomorphine (C₁₇H₂₁NO₃) is a semi-synthetic opioid derivative structurally characterized by the reduction of the 7,8-double bond in the morphine core scaffold. This modification distinguishes it from morphine and confers distinct physicochemical properties. The molecule retains morphine’s pentacyclic phenanthrene backbone but features a saturated bond between C7 and C8, resulting in a cis-fused ring system with enhanced conformational rigidity. Its molecular weight is 287.35 g/mol, and it shares the canonical opioid features: a tertiary amine (N-methyl group), phenolic and alcoholic hydroxyl groups at C3 and C6, respectively, and an ether bridge between C4 and C5 [1] [4].
Stereochemistry is critical to its pharmacological activity. Dihydroisomorphine possesses five chiral centers (C5, C6, C9, C13, C14) with an absolute configuration of 5R, 6S, 9R, 13S, 14R. The 6S configuration (morphine numbering) determines μ-opioid receptor affinity, while the saturated C7-C8 bond increases lipid solubility compared to morphine [2] [4].
Table 1: Key Structural Features of Dihydroisomorphine
Feature | Description |
---|---|
Molecular Formula | C₁₇H₂₁NO₃ |
IUPAC Name | 4,5α-Epoxy-17-methylmorphinan-3,6α-diol |
Chiral Centers | 5 (C5, C6, C9, C13, C14) |
Key Modification | Saturated 7,8-bond (vs. unsaturated in morphine) |
Functional Groups | Phenolic OH (C3), Alcoholic OH (C6), Tertiary amine (N17), Ether bridge (C4–O–C5) |
Optimization focuses on minimizing byproducts like nor-dihydroisomorphine and avoiding degradation of the labile C3/C6 hydroxyl groups.
The primary route to dihydroisomorphine involves catalytic hydrogenation of isomorphine or its derivatives:
Isomorphine + H₂ → Dihydroisomorphine
Key parameters:
Table 2: Hydrogenation Optimization Parameters
Parameter | Effect on Yield/Purity | Optimal Range |
---|---|---|
Catalyst Loading | ↑ Loading accelerates reaction but risks over-reduction | 1–1.5% w/w Pd/C |
Temperature | >60°C degrades phenolic groups; <25°C slows kinetics | 40–50°C |
Solvent System | Acetic acid enhances solubility but may esterify C6-OH; ethanol is safer | Ethanol/water (9:1 v/v) |
Reaction Time | Under-hydrogenation leaves impurities; overexposure reduces ring systems | 4–6 hours |
Stability challenges include:
Table 3: Solubility Profile of Dihydroisomorphine Hydrochloride
Solvent | Solubility (mg/mL) | Notes |
---|---|---|
Water (pH 3.0) | 15.2 ± 0.8 | Salt formation enhances solubility |
Water (pH 7.4) | 0.09 ± 0.01 | Free base precipitates |
Ethanol | 22.5 ± 1.2 | Used in injectable formulations |
Dichloromethane | 5.8 ± 0.3 | Useful in synthetic purification steps |
Dihydroisomorphine exists in two anhydrous polymorphs:
Key differences:
Interconversion occurs at 120°C (Form I → Form II) or via solvent-mediated transitions. Hygroscopicity is low (<0.2% w/w water uptake at 80% RH), minimizing stability concerns [3].
Table 4: Polymorphic Characteristics of Dihydroisomorphine
Property | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Habit | Needles | Plates |
Density (g/cm³) | 1.32 | 1.35 |
ΔGᵢₜᵣ (kJ/mol) | 0 (metastable) | -2.1 (stable) |
Dissolution (t₉₀) | 45 min | 120 min |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: